molecular formula C13H6BrClN2O3 B12887879 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate CAS No. 89588-71-6

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate

Cat. No.: B12887879
CAS No.: 89588-71-6
M. Wt: 353.55 g/mol
InChI Key: XADIPPUZMBDEOO-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate is a compound that features a quinoline core substituted with bromine and chlorine atoms, and an isoxazole ring attached to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate typically involves the formation of the quinoline core followed by the introduction of the bromine and chlorine substituents. The isoxazole ring is then attached through a cycloaddition reaction. Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and isoxazole-containing molecules, such as:

  • 7-Bromo-5-chloroquinoline
  • Isoxazole-5-carboxylate derivatives
  • Other halogenated quinoline derivatives

Uniqueness

7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate is unique due to its specific combination of a quinoline core with bromine and chlorine substituents and an isoxazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

89588-71-6

Molecular Formula

C13H6BrClN2O3

Molecular Weight

353.55 g/mol

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)19-13(18)10-3-5-17-20-10/h1-6H

InChI Key

XADIPPUZMBDEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CC=NO3)N=C1

Origin of Product

United States

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